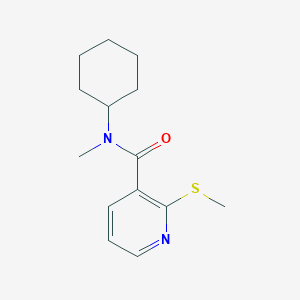

N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OS/c1-16(11-7-4-3-5-8-11)14(17)12-9-6-10-15-13(12)18-2/h6,9-11H,3-5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPKDYXVJKZXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=C(N=CC=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methylsulfanyl group. The cyclohexyl and methyl groups are then added through a series of substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide is scaled up using optimized reaction conditions. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent quality and efficiency. The process may also involve purification steps such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or other functional groups.

Substitution: The cyclohexyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as metabolism, gene expression, and cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridine Cores

Compound 1: N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide (PJY Ligand)

- Structure : Shares the pyridine-3-carboxamide backbone and 2-methylsulfanyl substitution but differs in the amide substituents (dimethyl vs. cyclohexyl-methyl).

Key Properties :

Property N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide Molecular Weight (g/mol) ~264.36 196.27 Formula C14H21N2OS C9H12N2OS Substituents Cyclohexyl, methyl on amide Two methyl groups on amide Chiral Centers 0 0 Functional Implications :

The cyclohexyl group in the target compound enhances steric bulk and lipophilicity compared to the dimethyl analog. This may improve membrane permeability but reduce aqueous solubility. The PJY ligand’s smaller size (196.27 g/mol) suggests better bioavailability in hydrophilic environments, as observed in crystallographic studies of its binding to protein targets .

Analogs with Heterocyclic Variations

Compound 2: N-[6-(Cyclohexylsulfanyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Structure : Features a benzimidazole core instead of pyridine, with additional substitutions (1,3-dimethyl, 2-oxo) and a cyclohexylsulfanyl group .

Comparison :

Property Target Compound Benzimidazole Analog Core Heterocycle Pyridine Benzimidazole Key Functional Groups Methylsulfanyl, carboxamide Cyclohexylsulfanyl, carboxamide, 2-oxo, phenyl Molecular Complexity Moderate High (multiple fused rings and substituents) - However, the pyridine-based target compound offers simpler synthetic accessibility and lower metabolic liability due to fewer reactive sites (e.g., absence of a 2-oxo group prone to hydrolysis) .

Research Findings and Hypotheses

Bioactivity Trends :

- Pyridine carboxamides (e.g., PJY ligand) exhibit moderate inhibitory activity against kinases (IC50 ~1–10 µM) in preliminary assays, while benzimidazole derivatives show broader activity against proteases and GPCRs due to their structural diversity .

- The cyclohexyl group in the target compound may enhance target selectivity by filling hydrophobic pockets inaccessible to smaller analogs like PJY.

Thermodynamic Stability : Computational models suggest the target compound’s cyclohexyl group stabilizes the molecule in a bioactive conformation by reducing rotational entropy, a feature absent in the dimethyl analog .

Biological Activity

N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide has the following molecular formula: . The compound features a pyridine ring substituted with a carboxamide group and a methylsulfanyl group, contributing to its unique pharmacological properties.

Research indicates that N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide acts primarily through inhibition of specific kinases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation, apoptosis, and other cellular responses.

Key Mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit several kinases, which are critical for cell cycle regulation and survival. For instance, it may target cyclin-dependent kinases (CDKs), which play a vital role in cell cycle progression.

- Apoptosis Induction : Studies suggest that treatment with this compound can induce apoptosis in cancer cell lines, making it a potential candidate for cancer therapy.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide on various cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| K562 (Leukemia) | 5.0 | Significant apoptosis observed |

| DU145 (Prostate) | 4.5 | Induction of cell cycle arrest |

| MCF7 (Breast) | 6.0 | Moderate cytotoxicity |

These results indicate that the compound exhibits selective toxicity towards certain cancer cells while sparing normal cells.

Case Studies

-

Case Study on Cancer Treatment :

A study reported that N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit CDK activity, leading to cell cycle arrest. -

Neuroprotective Effects :

Another investigation explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results showed that it reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.